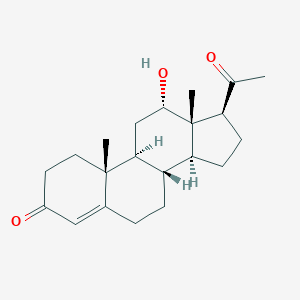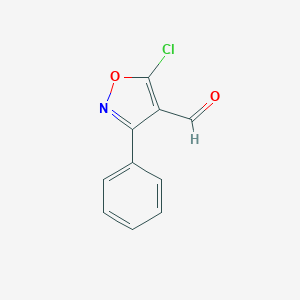
3-Phenyl-5-chloroisoxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-chloroisoxazole-4-carbaldehyde, also known as PIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule with a molecular formula of C10H6ClNO2.
Mechanism Of Action
The mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical And Physiological Effects
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in lab experiments include its high yield synthesis, potent antitumor activity, and anti-inflammatory properties. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 3-Phenyl-5-chloroisoxazole-4-carbaldehyde. One such direction is the development of novel 3-Phenyl-5-chloroisoxazole-4-carbaldehyde derivatives with improved pharmacological properties. Another direction is the study of the potential use of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in combination with other anticancer agents for enhanced efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by the addition of 4-dimethylaminopyridine and 2,4-dichlorobenzaldehyde. This reaction results in the formation of 3-Phenyl-5-chloroisoxazole-4-carbaldehyde in high yield.
Scientific Research Applications
3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 3-Phenyl-5-chloroisoxazole-4-carbaldehyde has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
properties
CAS RN |
100230-72-6 |
|---|---|
Product Name |
3-Phenyl-5-chloroisoxazole-4-carbaldehyde |
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(6-13)9(12-14-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
XGQDMZXONSJFJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C=O)Cl |
synonyms |
5-CHLORO-3-PHENYL-4-ISOXAZOLECARBOXALDEHYDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




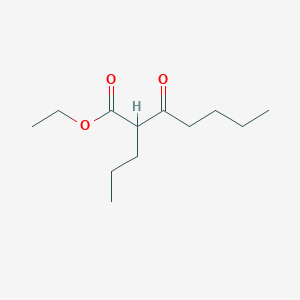


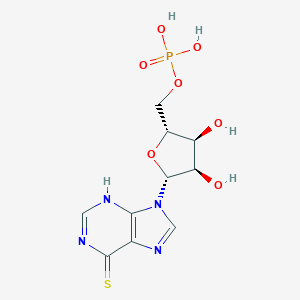
![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

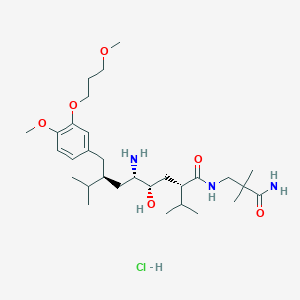

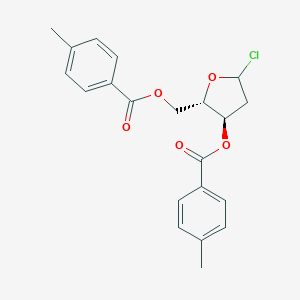

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

